Product packaging for dBET23(Cat. No.:CAS No. 1957234-83-1)

dBET23

Cat. No.: B606975
CAS No.: 1957234-83-1
M. Wt: 885.39
InChI Key: ZIHIUFZFPMILIG-XLTVJXRZSA-N
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Description

Evolution and Principles of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules, a class of compounds that has evolved significantly since the first proof-of-concept was reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies. biorxiv.org These early PROTACs demonstrated the feasibility of inducing the degradation of specific proteins, but it was the development of all-small-molecule-based PROTACs around 2015 that catalyzed exponential growth in the field. biorxiv.org

The fundamental principle of a PROTAC is its tripartite structure, consisting of:

A ligand that binds to a specific protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase, a key enzyme in the protein degradation pathway.

A chemical linker that covalently connects the two ligands. nih.govnih.gov

This design allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. medchemexpress.comnih.gov This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI. The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized as waste by the cell and is subsequently destroyed by the proteasome. nih.govebi.ac.uk A crucial feature of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sustained protein knockdown at sub-stoichiometric concentrations. nih.gov This event-driven pharmacology offers several advantages over traditional inhibitors, including the potential for greater potency, a more durable effect, and the ability to target proteins previously considered "undruggable." nih.govtocris.com

Strategic Positioning of dBET23 in Bromodomain and Extra-Terminal (BET) Protein Degradation Research

The BET family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a pivotal role in regulating the transcription of key genes involved in cell proliferation and survival, such as the MYC oncogene. nih.govmedchemexpress.com By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to gene promoters and enhancers. medchemexpress.compdbj.org Their function makes them attractive therapeutic targets, particularly in oncology.

This compound is a synthetic, cell-permeable PROTAC specifically engineered to induce the degradation of BET proteins. It is a critical chemical probe used in research to explore the consequences of BET protein removal. nih.gov Its structure consists of a derivative of (+)-JQ1, a well-characterized inhibitor that binds to the bromodomains of BET proteins, linked to an analogue of thalidomide (B1683933), which recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.govresearchgate.netrcsb.org

Research has demonstrated that this compound effectively and selectively degrades BRD4. medchemexpress.com Structural and biochemical studies have provided detailed insights into its mechanism. The crystal structure of the ternary complex formed by DDB1ΔB-CRBN-dBET23-BRD4BD1 (PDB ID: 6BN7) reveals the precise molecular interactions that underpin its function. rcsb.orgnih.gov In this complex, this compound occupies the canonical binding pockets of both CRBN and the first bromodomain (BD1) of BRD4. researchgate.netrcsb.org The formation of this ternary complex is characterized by negative cooperativity, a phenomenon where the binding of the second protein is weaker than the first. biorxiv.org This plasticity in binding is a key determinant of the selectivity observed among different degraders. researchgate.nettocris.com

Detailed analysis of the DDB1ΔB-CRBN-dBET23-BRD4BD1 structure highlights the specific protein-protein interactions induced by the degrader. BRD4BD1 primarily interacts with the N-terminal domain (NTD) of CRBN. researchgate.netrcsb.org

Table 1: Key Interacting Residues in the CRBN-dBET23-BRD4BD1 Ternary Complex This interactive table details the residues on the CRBN protein that form the interaction interface with BRD4BD1 when bridged by this compound, as identified in structural studies. researchgate.net

Interacting ProteinKey Residues Involved in the Interface
CRBN Y59, L60, Q86, Q100, F102, H103, P104, D149, F150, G151, I152, I154, K156, P352, H353, E377, H378

The strategic value of this compound lies in its distinct selectivity profile. It potently degrades the first bromodomain of BRD4 (BRD4BD1) while showing significantly less activity against the second bromodomain (BRD4BD2). This selectivity allows researchers to dissect the specific functions of different domains within the BRD4 protein.

Table 2: Comparative Degradation Potency of BET PROTACs This interactive table compares the half-maximal degradation concentration (DC50) after 5 hours of treatment for this compound and other related BET degraders against the first and second bromodomains of BRD4. Lower values indicate higher potency.

CompoundDC50 for BRD4BD1 (5h)DC50 for BRD4BD2 (5h)
This compound ~50 nM>1 µM
dBET1 ~500 nM~1 µM
dBET6 ~10 nM~50 nM
dBET57 ~500 nMInactive
dBET70 ~5 nM~5 nM

Data sourced from Nowak et al., 2018. researchgate.net

The study of this compound and its analogues has revealed that subtle changes in the degrader's structure, such as linker length and composition, can dramatically alter degradation efficiency and selectivity, providing a framework for the rational design of future therapeutics. researchgate.net

Overview of the Ubiquitin-Proteasome System in PROTAC Function

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis by degrading unwanted or misfolded proteins. medchemexpress.comebi.ac.uk This system is central to the mechanism of action for all PROTACs, including this compound. The UPS involves a sequential enzymatic cascade.

The process begins with an E1 ubiquitin-activating enzyme, which activates a ubiquitin molecule. This activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of the ubiquitin from the E2 enzyme to a specific lysine residue on the substrate protein. nih.govebi.ac.uk The human genome encodes over 600 different E3 ligases, each responsible for recognizing a specific set of substrate proteins, thereby providing substrate specificity to the degradation process.

PROTACs like this compound hijack this endogenous system. nih.govtocris.com this compound specifically recruits the Cereblon (CRBN) E3 ligase. nih.gov CRBN acts as the substrate receptor within a larger E3 complex known as CRL4CRBN, which also includes Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).

The mechanism proceeds as follows:

Ternary Complex Formation: this compound simultaneously binds to a BET protein (the POI) and to CRBN, forming a transient ternary complex (POI-dBET23-CRBN). medchemexpress.com

Ubiquitination: This proximity enables the CRL4CRBN complex to repeatedly attach ubiquitin molecules to the BET protein, forming a polyubiquitin chain. nih.gov

Proteasomal Recognition and Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. medchemexpress.com The proteasome unfolds and proteolytically cleaves the target protein into small peptides.

PROTAC Recycling: The this compound molecule is not degraded in this process and is released to catalyze another round of degradation. ebi.ac.uk

By co-opting the cell's natural disposal system, this compound provides a powerful and catalytic method for selectively eliminating BET proteins, enabling detailed study of their biological roles and offering a promising strategy for therapeutic development.

Properties

CAS No.

1957234-83-1

Molecular Formula

C43H45ClN8O9S

Molecular Weight

885.39

IUPAC Name

Methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

InChI

InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1

InChI Key

ZIHIUFZFPMILIG-XLTVJXRZSA-N

SMILES

O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCCCNC(COC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dBET-23;  dBET 23;  dBET23

Origin of Product

United States

Mechanistic Elucidation of Dbet23 Mediated Protein Degradation

Structural Basis of Ternary Complex Formation by dBET23

The formation and stability of the ternary complex are critical determinants of this compound's activity. Structural studies, including X-ray crystallography, have provided valuable insights into how this compound bridges BRD4 and CRBN. tandfonline.comnih.govacs.orgnih.gov The crystal structure of the DDB1ΔB-CRBN-dBET23-BRD4BD1 complex (PDB: 6BN7) has been particularly informative in elucidating the molecular interactions involved. nih.govacs.orgnih.govacs.orgdiscngine.comacs.org

Cereblon (CRBN) E3 Ligase Recruitment by this compound

This compound recruits the CRL4CRBN E3 ligase complex by binding to the thalidomide-binding pocket within the C-terminal domain (CTD) of CRBN. nih.gov This interaction is mediated by the cereblon-binding moiety of this compound, which is structurally related to immunomodulatory drugs (IMiDs) like thalidomide (B1683933). nih.govacs.org The binding of this compound to CRBN is a key initial step in the formation of the ternary complex, orienting the E3 ligase for interaction with the target protein.

Bromodomain-containing protein 4 (BRD4) Binding by this compound's Target Moiety

The target protein, BRD4, is engaged by the other end of the this compound molecule. This compound specifically targets the first bromodomain (BD1) of BRD4. medchemexpress.comglpbio.comtandfonline.comnih.gov The BRD4-binding moiety of this compound occupies the canonical binding site on BRD4BD1, similar to inhibitors like JQ1. medchemexpress.comglpbio.comnih.gov This simultaneous binding of this compound to both CRBN and BRD4BD1 is essential for bringing the two proteins into close proximity.

Role of Linker Design in Ternary Complex Stability and Dynamics

The linker connecting the CRBN-binding and BRD4-binding moieties of this compound plays a critical role in the formation, stability, and dynamics of the ternary complex. patsnap.comnih.govacs.orgbiorxiv.org this compound utilizes an 8-carbon linker. nih.gov The length and flexibility of the linker influence the relative orientation of CRBN and BRD4 within the complex, impacting the efficiency of ubiquitination. patsnap.comnih.govbiorxiv.org Different linker designs can result in distinct binding conformations of the CRBN-BRD4 complex. nih.gov Studies comparing this compound to other degraders with varying linker lengths, such as dBET57 (with a 2-carbon linker), highlight that a minimum linker length is required to bridge the E3 ligase and target protein in a productive conformation. nih.gov The linker's properties also affect the dynamic behavior of the complex, influencing the presentation of lysine (B10760008) residues on the target protein for ubiquitination. elifesciences.orgbiorxiv.org

Molecular Dynamics and Conformational Plasticity in this compound-Induced Degradation

The formation of the ternary complex is not a rigid event; rather, it involves significant molecular dynamics and conformational plasticity. elifesciences.orgpatsnap.comrsc.orgnih.gov Unlike stable, evolved protein-protein interactions, the interface between CRBN and BRD4 in the presence of this compound is plastic, allowing for multiple distinct low-energy binding conformations. nih.govbocsci.com This plasticity is thought to confer selectivity in ligand-induced protein degradation. nih.govbocsci.com

Computational Modeling of this compound-Mediated Ternary Complexes

Computational modeling, including protein-protein docking and molecular dynamics simulations, has been extensively used to study the dynamics and conformations of this compound-mediated ternary complexes. elifesciences.orgpatsnap.comnih.govacs.orgnih.govacs.orgacs.orgbiorxiv.orgbiorxiv.orgresearchgate.netelifesciences.org These approaches complement experimental structural data by providing insights into the transient nature of the interactions and the conformational landscape of the complex in solution. elifesciences.orgpatsnap.comrsc.orgbiorxiv.org

Conformational Changes and Lysine Residue Accessibility for Ubiquitination

This compound, with its specific linker characteristics, allows the BRD4 BD1 domain to adopt diverse conformations when bound in the ternary complex. uniprot.org These conformational ensembles are critical because they can orient specific lysine residues on the surface of BRD4 BD1 towards the catalytic pocket of the E2 conjugating enzyme, which carries the ubiquitin molecule. uniprot.orgwikipedia.org Researchers have used criteria such as the distance between a lysine residue on BRD4 BD1 and the C-terminal glycine (B1666218) of ubiquitin to assess the potential for ubiquitination. uniprot.orgwikipedia.org Modeling of degradation machinery complexes involving this compound has shown that in a considerable number of these conformations, at least one lysine residue on BRD4 BD1 is positioned within a distance conducive to ubiquitination (e.g., less than 16 Å from the C-terminal glycine of ubiquitin). uniprot.orgwikipedia.org Specifically, lysine residue K99 on BRD4 BD1 has been identified in studies as being brought into proximity with the catalytic pocket for ubiquitination by this compound. uniprot.orgwikipedia.org

Computational modeling efforts have generated numerous conformational ensembles of the CRBN-dBET23-BRD4 BD1 ternary complex. For instance, within one specific CRL4A E3 ligase scaffold cluster (cluster B1), this compound yielded 104 conformational degradation complexes that met the criteria for potential ubiquitination. uniprot.orgwikipedia.org This highlights the role of this compound in inducing a range of conformations, some of which are productive for the subsequent ubiquitination step.

Influence of Cooperativity on Ternary Complex Assembly and Degradation Efficiency

Studies investigating the binding characteristics of this compound have revealed instances of negative cooperativity. Using fluorescence polarization (FP) assays, researchers observed that this compound exhibited decreased binding affinity to the DDB1ΔB-CRBN complex in the presence of BRD4 BD1 or BRD4 BD2. uniprot.org This indicates that the binding of BRD4 to the this compound-CRBN binary complex negatively impacts the affinity of this compound for CRBN, or vice versa, depending on the experimental setup.

The DC50/5h value, representing the half-maximal degradation concentration after 5 hours of treatment, provides a quantitative measure of degradation potency. For BRD4 BD1, this compound has been reported to have a DC50/5h of approximately 50 nM. abcam.comabcam.comuniprot.orgwikipedia.org

Here is a summary of quantitative data related to this compound's activity:

MetricValueTarget/ContextSource
DC50/5h~50 nMBRD4 BD1 degradation abcam.comabcam.comuniprot.orgwikipedia.org
Apparent Cooperativity (αapp)~0.4Binding to DDB1ΔB-CRBN in presence of BRD4 BD1 uniprot.org
Conformational Degradation Complexes104Within B1 scaffold cluster (modeling) uniprot.orgwikipedia.org
Lys-Gly Distance (criterion for ubiquitination)< 16 ÅDistance between BRD4 BD1 Lys and Ub Gly uniprot.orgwikipedia.org

This table summarizes some of the detailed research findings regarding this compound's mechanism and activity.

Pre Clinical Investigations and Efficacy of Dbet23 in Disease Models

Evaluation of dBET23 Potency and Selectivity in Cellular Systems

Cellular investigations are crucial for determining how effectively and specifically this compound degrades its target protein, BRD4, within a living system.

Comparative Analysis of this compound Degradation Efficacy Against BRD4 Domains

This compound demonstrates potent effects on BRD4BD1 protein levels in cellular assays. Using a BRD4BD1-EGFP reporter assay, this compound showed a half-maximal degradation (DC50) of approximately 50 nM after 5 hours of treatment. nih.govmedchemexpress.com In contrast, for BRD4's second bromodomain (BRD4BD2), this compound's effect is significantly less pronounced, with a DC50 greater than 1 μM. nih.gov This indicates a preference for degrading the first bromodomain of BRD4 over the second in cellular contexts.

Differentiation from Other PROTACs Targeting BET Proteins (e.g., dBET1, dBET6, dBET57, dBET70)

This compound is part of a series of dBET PROTACs targeting BET proteins, including dBET1, dBET6, dBET57, and dBET70. These PROTACs share the same warheads (JQ1 for BRD4 and a thalidomide (B1683933) derivative for CRBN) but differ in their linker properties. biorxiv.orgbiorxiv.org This variation in linker structure leads to different degradation efficiencies and selectivity profiles among the series. biorxiv.orgbiorxiv.orgexplorationpub.com

Comparative cellular degradation studies using reporter assays have shown varying potencies among these dBET compounds for BRD4BD1 degradation after 5 hours:

dBET70: ~5 nM nih.govbiorxiv.org

dBET6: ~10 nM nih.govbiorxiv.org

this compound: ~50 nM nih.govmedchemexpress.combiorxiv.org

dBET1: ~500 nM nih.govbiorxiv.org

dBET57: ~500 nM nih.govbiorxiv.org

For BRD4BD2 degradation, the profiles differ:

dBET70: ~5 nM nih.gov

dBET6: ~50 nM nih.gov

dBET1: ~1 μM nih.gov

this compound: >1 μM nih.gov

dBET57: inactive nih.gov

Here is a table summarizing the comparative degradation efficacy (DC50/5h) in cellular systems based on available data:

PROTACBRD4BD1 DC50/5hBRD4BD2 DC50/5h
dBET1~500 nM~1 μM
dBET6~10 nM~50 nM
This compound~50 nM>1 μM
dBET57~500 nMInactive
dBET70~5 nM~5 nM

Note: The values are approximate and derived from cellular reporter assays.

Assessment of On-Target Degradation and Off-Target Effects in Research Models

This compound is designed to induce the degradation of BRD4, representing its on-target effect. Studies confirm that this compound effectively degrades endogenous BRD4 protein in cellular models. nih.gov Its mechanism involves forming a ternary complex with CRBN and BRD4BD1, leading to BRD4 ubiquitination and proteasomal degradation. nih.govnih.govexplorationpub.com

While this compound shows selectivity for BRD4BD1 over BRD4BD2, assessing potential off-target effects on other proteins, particularly other BET family members like BRD2 and BRD3, is crucial. Some studies on related degraders derived from this compound and dBET6 suggest potential for off-target degradation, which can be influenced by linker composition. nih.gov However, specific detailed assessments of this compound's off-target effects beyond BRD2 and BRD3 in broad cellular screens were not prominently detailed in the provided search results. Differentiation from target inhibition is also important; PROTACs induce degradation, which is distinct from the transient inhibition caused by traditional small molecule inhibitors. nih.gov Confirming that observed cellular effects are due to degradation and not off-target inhibition or other mechanisms typically involves using control compounds that cannot induce degradation (e.g., by modifying the E3 ligase or target binder) and assessing target mRNA levels (which should remain unchanged upon degradation). nih.gov

Efficacy of this compound in Pre-clinical In Vivo Models

Evaluating the efficacy of this compound in living organisms, particularly in disease models, is a critical step in pre-clinical development.

Application of this compound in Murine Xenograft Models

While the search results discuss the in vivo efficacy of other BRD4 degraders and PROTACs in murine xenograft models, specific detailed data on the application and efficacy of this compound itself in such models were not extensively provided. Some literature mentions that degraders derived from this compound and dBET6 have shown toxicity in vivo, which might explain the limited reporting on this compound's direct application in xenograft models in the immediately available results. nih.gov However, the broader context of PROTAC research indicates that BET degraders, including those structurally related to this compound, have been tested in xenograft models of various cancers, demonstrating anti-tumor activity often linked to BRD4 degradation and downstream effects like c-Myc reduction. thno.orgnih.govthno.org

Pharmacodynamic Markers of Degradation in Research Settings

In research settings, pharmacodynamic markers are used to confirm target engagement and degradation in vivo. For PROTACs like this compound targeting BRD4, the primary pharmacodynamic marker is the reduction in BRD4 protein levels in target tissues. This is typically assessed using techniques such as Western blotting or immunohistochemistry on tissue samples from treated animals. Reduction in downstream targets regulated by BRD4, such as c-Myc, can also serve as a pharmacodynamic indicator of effective BRD4 degradation and its biological impact. thno.org While direct experimental data specifically for this compound's pharmacodynamic markers in in vivo research settings were not detailed in the provided results, the general principles of PROTAC pharmacodynamic assessment would apply.

Advanced Synthetic Methodologies and Chemical Biology Applications of Dbet23

Development and Optimization of Synthetic Routes for dBET23 and its Analogues

The synthesis of PROTACs like this compound involves conjugating a target protein ligand to an E3 ligase ligand via a chemical linker nih.govnih.gov. Developing efficient and scalable synthetic routes is crucial for generating sufficient quantities of this compound and its analogues for research and potential therapeutic development tarosdiscovery.com.

The modular nature of PROTACs allows for their assembly from pre-synthesized warhead and E3 ligase ligands, connected through various linker chemistries nih.govnih.gov. Common strategies to increase synthetic throughput for linker variant studies include the use of orthogonally protected bifunctional linkers, solid phase synthesis, copper-catalyzed click chemistry, activated esters, and Staudinger ligation chemistry nih.gov. These approaches aim to streamline the process of creating libraries of PROTACs with variations in linker length, composition, and attachment points to explore structure-activity relationships nih.govnih.gov.

For this compound specifically, its synthesis has been described google.com. The process involves coupling an aminooctyl linker attached to a thalidomide (B1683933) derivative with a BRD4-targeting warhead google.com. Optimization of such routes focuses on improving yields, purity, and scalability, considering factors like raw material costs, reaction efficiency, and environmental impact spirochem.com.

Structure-Activity Relationship (SAR) Studies of this compound Linker Modifications and Warhead Diversification

SAR studies are fundamental to understanding how modifications to the different parts of a PROTAC molecule, such as the linker and the warhead, affect its ability to induce target protein degradation nih.gov. For this compound, SAR studies have investigated the impact of linker length and composition, as well as modifications to the BRD4-targeting warhead.

Linker modifications in PROTACs, including this compound and its analogues, have been shown to significantly influence ternary complex formation, target protein ubiquitination, and ultimately, degradation efficiency nih.govbiorxiv.orgmdpi.comtandfonline.com. The length and chemical composition of the linker can affect the PROTAC's structural rigidity, hydrophobicity, and solubility, all of which play a role in its cellular permeability and interaction with the target protein and E3 ligase nih.govmdpi.com. Studies have shown that different linker lengths can lead to varying degrees of degradation potency biorxiv.orgmdpi.com. For instance, a study comparing several dBET degraders (dBET1, dBET6, this compound, dBET57, and dBET70) with different linkers revealed variations in their DC50 values for BRD4 degradation nih.govbiorxiv.org.

CompoundLinker CharacteristicsBRD4 BD1 DC₅₀/₅hBRD4 BD2 DC₅₀/₅h
dBET1~500 nM~1 μM
dBET6~10 nM~50 nM
This compound~50 nM>1 μM
dBET57Shortest linker (two carbons)~500 nMInactive
dBET70~5 nM~5 nM

Warhead diversification involves modifying the part of the PROTAC that binds to the target protein, in this case, BRD4 nih.govnih.gov. The BRD4-targeting moiety in this compound is based on JQ1, a known BET inhibitor nih.govdiscngine.com. Modifying this warhead can impact the binding affinity to BRD4 bromodomains (BD1 and BD2) and potentially influence the selectivity of degradation between BRD4 and other BET proteins (BRD2, BRD3) nih.govdiscngine.comnih.gov. Computational approaches and structural analysis, including the use of crystal structures of this compound in complex with BRD4 and CRBN (PDB ID: 6BN7), are employed to guide warhead modifications and predict their impact on binding and ternary complex formation discngine.comacs.org.

This compound as a Chemical Probe for BRD4 Biology and Target Validation Studies

This compound serves as a valuable chemical probe for studying BRD4 biology and validating BRD4 as a therapeutic target nih.gov. As a highly effective and selective BRD4 degrader, it allows researchers to acutely deplete cellular levels of BRD4, providing insights into the protein's functions that may not be achievable with traditional inhibitors or genetic knockdown methods glpbio.comacs.orgnih.gov.

By inducing the degradation of BRD4, this compound can be used to investigate the downstream effects of BRD4 depletion on various cellular processes, such as gene expression, cell proliferation, and cell death acs.org. This is particularly relevant in the context of diseases where BRD4 is implicated, such as cancer acs.orgdiscngine.comnih.gov.

Target validation studies using this compound involve demonstrating that the phenotypic effects observed upon treatment with this compound are indeed due to BRD4 degradation nih.gov. This can be supported by showing a correlation between the extent of BRD4 degradation and the observed cellular response, and by using appropriate control compounds, such as a cereblon ligand or a BRD4 ligand alone, or a "non-degrading" version of this compound that cannot induce ternary complex formation nih.gov. Crystal structures of this compound in complex with BRD4 and CRBN (PDB ID: 6BN7) provide a structural basis for its function and aid in the design of such control compounds nih.govacs.orgacs.org.

Integration of this compound in Mechanistic Probing of the Ubiquitin-Proteasome System

This compound's mechanism of action is intrinsically linked to the ubiquitin-proteasome system (UPS), making it a useful tool for probing the intricacies of this crucial cellular degradation pathway acs.orgacs.orgpatsnap.comthermofisher.com. PROTACs like this compound hijack the UPS machinery to selectively degrade target proteins nih.govthermofisher.com.

Studies using this compound can provide insights into the requirements for efficient ternary complex formation between the target protein (BRD4), the PROTAC, and the E3 ligase (CRBN) nih.govbiorxiv.orgtandfonline.com. The formation of this complex is the critical first step in PROTAC-mediated degradation biorxiv.orgnih.gov. By analyzing the structural and biochemical aspects of the BRD4-dBET23-CRBN complex, researchers can learn more about the specific protein-protein interactions and conformational dynamics that facilitate ubiquitination nih.govpatsnap.combiorxiv.orgacs.org.

Furthermore, this compound can be used to study the subsequent steps in the UPS pathway, including the transfer of ubiquitin to the target protein and the recognition and degradation of the ubiquitinated protein by the 26S proteasome thermofisher.comnih.gov. Experiments involving inhibition of the proteasome or components of the ubiquitination machinery in the presence of this compound can help to dissect the role of these components in the degradation process nih.gov. The use of this compound has contributed to understanding how factors like linker length and composition can influence the dynamics of the degradation complex and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination biorxiv.org.

Mechanisms of Resistance and Strategies for Overcoming Them in Dbet23 Research

Identification of Resistance Mechanisms to dBET23 in Experimental Models

Resistance to PROTACs, including BET degraders like this compound, can arise through various mechanisms in experimental models. These mechanisms often involve alterations in the components of the ubiquitin-proteasome system (UPS) or changes in the target protein itself. frontiersin.orgtandfonline.com

One key mechanism of acquired resistance observed with BET PROTACs is linked to genomic alterations in core components of the E3 ligase complexes, such as cereblon (CRBN), which is recruited by this compound. frontiersin.orgtandfonline.com These alterations can compromise the function or expression of the E3 ligase, thereby impairing the formation of the ternary complex (Target-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation of the target protein. frontiersin.orgthno.orgtandfonline.comexplorationpub.com Studies have shown that resistance can be specific to the E3 ligase recruited, meaning cells resistant to a CRBN-based PROTAC might remain sensitive to a PROTAC recruiting a different E3 ligase, such as VHL. tandfonline.com

While mutations affecting the compound binding to the target protein (like BRD4 for this compound) are a common mechanism of resistance to traditional inhibitors, they have been less frequently observed as a primary driver of resistance to PROTACs in some studies of acquired resistance. tandfonline.com However, changes in target protein levels, such as BRD4 overexpression, have been indicated as a potential resistance mechanism to BET inhibitors, which BET-PROTACs are designed to counter. frontiersin.org

Other potential resistance mechanisms to PROTACs in general, which could apply to this compound, include alterations in the expression or activity of deubiquitinating enzymes (DUBs) that remove ubiquitin tags from the target protein, thereby preventing its degradation. frontiersin.org Additionally, mechanisms affecting PROTAC cellular uptake, efflux, or metabolism could contribute to resistance.

Experimental models, such as cancer cell lines subjected to chronic this compound treatment, are instrumental in identifying these resistance mechanisms. tandfonline.com Analysis of resistant cell lines often involves genomic sequencing to detect alterations in UPS components or the target, as well as biochemical assays to assess protein levels, ubiquitination status, and ternary complex formation.

Design Strategies for this compound Analogues to Mitigate Resistance

The understanding of resistance mechanisms informs the rational design of new PROTACs or analogues of existing ones like this compound to overcome or bypass these challenges.

One strategy involves designing PROTACs that utilize alternative E3 ligases. Since resistance to a CRBN-based degrader like this compound can arise from defects in the CRBN E3 ligase complex, developing BET degraders that recruit VHL or other E3 ligases could be effective in resistant settings. tandfonline.com

Modifications to the linker region connecting the target protein binder and the E3 ligase binder in this compound analogues are also explored. The linker's length, composition, and attachment point significantly influence the formation and stability of the ternary complex, which is crucial for efficient degradation. explorationpub.comnih.govresearchgate.net Rational linker design, potentially guided by structural information of ternary complexes, aims to optimize protein-protein interactions and induce productive ubiquitination, even in the presence of subtle cellular alterations that might affect the efficacy of the parent molecule. tandfonline.comexplorationpub.comnih.govnih.govacs.org

Furthermore, designing PROTACs that can induce the degradation of multiple targets simultaneously (dual-targeting PROTACs) could be a strategy to overcome resistance driven by bypass signaling pathways that become active upon degradation of the primary target. mdpi.com While this compound primarily targets BRD4, developing analogues that also target other proteins involved in resistance pathways could enhance efficacy and prevent the emergence of resistance.

The design of this compound analogues also considers optimizing properties such as cell permeability and metabolic stability, which can be factors in drug efficacy and potential resistance. frontiersin.orgmdpi.com

Combinatorial Approaches with this compound to Enhance Degradation Efficacy and Overcome Resistance in Pre-clinical Settings

Combining this compound with other therapeutic agents is a promising strategy to enhance its degradation efficacy and overcome or prevent the emergence of resistance in pre-clinical settings. frontiersin.orgmdpi.comnih.gov

Combinations can target parallel survival pathways that may compensate for the degradation of BRD4 by this compound. For instance, in basal-like breast cancer (BLBC), a BRD4-specific PROTAC (Compound 6b, related to dBET degraders) showed additive effects when combined with KLF5 inhibitors, as BRD4 regulates KLF5 expression, a key oncoprotein in BLBC. nih.govresearchgate.net This suggests that simultaneously targeting BRD4 degradation and inhibiting downstream or parallel pathways can lead to enhanced anti-tumor activity and potentially mitigate resistance driven by these pathways.

Combining PROTACs with traditional therapies like chemotherapy or targeted inhibitors is also being explored. frontiersin.orgmdpi.comnih.gov Preclinical studies suggest that targeted protein degraders can sensitize tumors to other treatments by modulating the tumor microenvironment or depleting factors involved in drug resistance or immune evasion. mdpi.com

Moreover, combining this compound with agents that modulate the UPS machinery could potentially overcome resistance related to impaired ubiquitination or proteasomal degradation.

Pre-clinical studies using cell lines and xenograft mouse models are essential for evaluating the efficacy of these combinatorial approaches and understanding the underlying mechanisms of synergy and resistance modulation. nih.govresearchgate.net

Future Directions and Broader Implications for Dbet23 Research

Exploration of dBET23 in Novel E3 Ligase Partnerships

While this compound is intrinsically designed to hijack the CRBN E3 ligase via its thalidomide-based moiety, the principles of its design are being actively applied to explore a wider range of E3 ligases. nih.govnih.gov The human genome contains over 600 E3 ligases, yet only a handful, including CRBN and VHL, have been extensively used for PROTAC development. nih.govyoutube.com Expanding this repertoire is a major goal in the field, as the tissue-specific expression and unique substrate specificities of different E3 ligases could lead to more precise and potent degraders with improved safety profiles. youtube.com

Recent strategies to expand the E3 ligase toolbox include:

CRISPR-based Screening: CRISPR-activation platforms that boost the expression of individual E3 ligases are being used to unbiasedly screen for ligases capable of facilitating the degradation of a specific target protein. technologypublisher.com This approach led to the identification of FBXO22 as a novel E3 ligase amenable to TPD for the target FKBP12. technologypublisher.com

Ligand Development: A significant bottleneck is the lack of potent and specific small-molecule ligands for most E3 ligases. nih.gov Efforts are underway to identify new binders for ligases such as MDM2 and cIAP, as well as for novel ligases like DCAF11, DCAF16, and FBXO22, which have emerged as "frequent hitters" in degradation screens. nih.govnih.gov

Nanobody-based Recruitment: For cell-surface targets, researchers are developing nanobody-based tools that can recruit transmembrane E3 ligases, such as RNF43 and ZNRF3, to degrade plasma membrane receptors. elsevierpure.com

Although this compound itself is tied to CRBN, the knowledge gained from its mechanism informs the design of new BET-degraders that could leverage these novel E3 ligases. By swapping this compound's E3-recruiting element for a ligand that binds a different E3 ligase, researchers can create new PROTACs with potentially distinct degradation profiles, selectivity, and clinical applications.

Rational Design Principles Derived from this compound for Next-Generation PROTACs

The study of this compound and its analogues has been instrumental in establishing key principles for the rational design of next-generation PROTACs. The elucidation of the ternary complex crystal structure of DDB1-CRBN-dBET23-BRD4BD1 (PDB: 6BN7) provided an unprecedented atomic-level view of the protein-protein interactions (PPIs) induced by the degrader. nih.govrsc.org

Key design principles include:

Linkerology: The linker connecting the target-binding and E3-binding moieties is not merely a passive spacer but plays a critical role in defining the geometry and stability of the ternary complex. rsc.org Comparing this compound with dBET57, which has a shorter linker and a different attachment point, revealed that subtle linker modifications can induce completely different PPI surfaces between the target and the E3 ligase. nih.govscispace.com The flexible C8 methylene (B1212753) chain linker in this compound, for example, allows the complex to form despite unfavorable thermodynamics (negative cooperativity), highlighting that linker flexibility can be a crucial design element. rsc.org

Ternary Complex Conformation: The this compound structure demonstrated that the PROTAC induces a specific set of contacts, primarily between the αC helix of BRD4's first bromodomain (BD1) and the N-terminal domain (NTD) of CRBN. nih.govnih.gov This understanding allows for the structure-guided design of new linkers and warheads to optimize these neo-interactions for enhanced potency and selectivity. rsc.org

Cooperativity and Stability: Biophysical analysis of this compound revealed that it forms a ternary complex with negative cooperativity, meaning the binding of one protein partner slightly hinders the binding of the other. nih.govrsc.org Despite this, this compound is an efficient degrader, suggesting that a highly stable or positively cooperative complex is not always a prerequisite for effective degradation. nih.gov This insight allows for a broader range of chemical structures to be considered during the design phase.

Table 1: Biophysical Characteristics of this compound-Induced Ternary Complex
ComponentBinding Affinity (Kd)MethodReference
This compound to CRBN240 nMBiochemical Assay acs.org
This compound to BRD4 (BD1)46 nMBiochemical Assay acs.org
Ternary Complex Properties
CRBN-dBET23-BRD4 (BD1)Negative Cooperativity (α < 1)TR-FRET nih.govnih.gov

Expansion of this compound-Mediated Degradation to Other Research Targets

The modular "two-heads-and-a-linker" architecture of this compound serves as a paradigm for extending targeted protein degradation to a vast array of other proteins. nih.govnih.gov The principle is straightforward: by retaining the CRBN-recruiting thalidomide (B1683933) analogue and linker strategy of this compound while replacing the JQ1 warhead with a ligand for a different protein of interest (POI), the degradation machinery can be redirected.

This concept has been successfully applied to numerous targets beyond the BET family, including:

Kinases: BCR-ABL, RIPK2, EGFR, ALK, FAK, CDK6, BTK, MEK1/2, and TBK1. nih.govnih.govbroadinstitute.org

Nuclear Receptors: Androgen Receptor (AR) and Estrogen Receptor (ER). nih.govnih.gov

Other Proteins: FKBP12, BRD9, and Tau. nih.govnih.gov

The development of these diverse PROTACs relies on the foundational knowledge gained from well-characterized degraders like this compound. For instance, design principles learned from pomalidomide-based degraders are being used to create PROTACs with minimal off-target effects. broadinstitute.org By applying these rules, researchers have developed potent anaplastic lymphoma kinase (ALK)-targeting PROTACs with enhanced selectivity. broadinstitute.org This demonstrates how insights from the this compound class of molecules directly contribute to the creation of improved degraders for entirely different target classes.

Development of Predictive Computational Models for this compound-like PROTAC Efficacy and Selectivity

The empirical process of designing and optimizing PROTACs is time-consuming and resource-intensive. Consequently, there is a significant effort to develop computational models that can predict the efficacy and selectivity of new degraders before their synthesis. nih.govnih.gov The experimentally determined structure and functional data for the this compound ternary complex are invaluable for training and validating these predictive tools. nih.gov

Recent advancements in this area include:

Ternary Complex Modeling: Programs like DegraderTCM have been developed to model the three-dimensional structure of PROTAC-induced ternary complexes. nih.gov The known crystal structure of the CRBN-dBET23-BRD4 complex (PDB: 6BN7) serves as a critical benchmark to assess the accuracy of these models. nih.gov

Protein-Protein Docking: In the absence of a known PROTAC, computational docking experiments can simulate the potential interactions between a target and an E3 ligase. scispace.com These models can identify potential "hotspots" for productive interactions and predict optimal linker lengths and attachment points, guiding the rational design of new degraders. scispace.com

Machine Learning and AI: Researchers are increasingly using machine learning algorithms trained on large datasets of known PROTACs (such as those in the PROTAC-DB database) to predict the degradation potential of novel compounds. nih.gov These models analyze complex patterns relating chemical structure to biological activity, aiming to streamline the discovery process. nih.govnih.gov

These computational approaches, validated by data from molecules like this compound, are poised to accelerate the design-build-test cycle of PROTAC development, making the process more efficient and predictable.

Methodological Advancements in Characterizing this compound-Induced Degradation Complexes

A deep understanding of PROTACs requires a suite of sophisticated analytical techniques to characterize the formation and dynamics of the ternary complex. The study of this compound has both utilized and driven advancements in these methodologies. acs.orgresearchgate.net While X-ray crystallography provides a high-resolution static snapshot, it is the combination with other techniques that reveals the full picture of the complex in a more physiological context. nih.govrsc.orgbiorxiv.org

Key methods used to characterize the this compound-induced complex include:

X-ray Crystallography: This was fundamental in solving the atomic-level structure of the CRBN-dBET23-BRD4BD1 complex, revealing the precise molecular contacts. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique identifies the regions of the proteins that become protected from solvent upon complex formation, allowing for the mapping of the protein-protein interface in solution. acs.orgresearchgate.net It provides dynamic information that complements the static crystal structure.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques are essential for quantifying the binding kinetics (on/off rates) and thermodynamics (affinity, cooperativity) of the binary and ternary interactions. rsc.orgspringernature.com They were used to determine that this compound induces a negatively cooperative complex. rsc.org

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a high-throughput solution-based assay used to measure the proximity of the two protein partners, providing a robust method for quantifying ternary complex formation and stability. nih.gov

Structural Mass Spectrometry: Integrated with molecular dynamics simulations, this approach helps characterize the conformational heterogeneity of the ternary complex, providing insights into its dynamic nature which is crucial for the ubiquitination process. nih.gov

The application of this multi-faceted approach to this compound has created a comprehensive blueprint for how to effectively characterize novel PROTAC systems, ensuring a deeper and more functional understanding of their mechanism of action.

Q & A

Q. What is the structural basis of dBET23's mechanism in targeted protein degradation?

this compound functions as a proteolysis-targeting chimera (PROTAC) by binding both BRD4BD1 (via the JQ1 warhead) and CRBN (via the thalidomide-derived moiety), facilitating ubiquitination and subsequent degradation. The 8-carbon linker enables optimal spatial positioning between the two binding domains. Structural studies (e.g., X-ray crystallography at 3.5 Å resolution) confirm that this compound occupies canonical binding pockets on CRBN and BRD4BD1 . Methodologically, researchers should validate binding using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), complemented by co-crystallization trials.

Q. How can researchers quantify this compound's degradation efficacy in cellular models?

Degradation efficacy is typically measured via DC50 (half-maximal degradation concentration) and Dmax (maximum degradation achieved). For example, this compound exhibits a DC50 of ~50 nM for BRD4BD1 after 5 hours of treatment in leukemia cell lines . Standard protocols involve:

  • Treating cells with a this compound concentration gradient.
  • Harvesting lysates at specified time points.
  • Quantifying target protein levels via Western blot or quantitative mass spectrometry.
  • Normalizing data to housekeeping proteins and solvent controls.

Q. What assays are recommended to confirm this compound's selectivity between BRD4BD1 and BRD4BD2?

Competitive binding assays (e.g., AlphaScreen) and cellular degradation profiling across isoforms are critical. For instance, this compound shows >20-fold selectivity for BRD4BD1 over BRD4BD2 (DC50 >1 µM for BD2) . Researchers should:

  • Use isoform-specific inhibitors (e.g., RVX-208 for BD2) in competition experiments.
  • Perform RNA-seq or proteomics to assess off-target effects.
  • Validate findings with genetic knockdown/knockout models.

Advanced Research Questions

Q. How do linker length and composition influence this compound's degradation efficiency?

Linker flexibility and length directly affect ternary complex formation. Comparative studies of this compound (8-carbon linker) with analogs like dBET6 (similar linker) and dBET55 (longer linker) reveal that shorter linkers enhance BRD4BD1 degradation (DC50 ~50 nM vs. ~500 nM for dBET55) due to reduced conformational entropy . Methodological approaches include:

  • Molecular dynamics (MD) simulations to model linker flexibility.
  • Synthesis of linker-variant PROTACs with systematic biophysical characterization.
  • Cellular assays measuring degradation kinetics and ubiquitination rates.

Q. How can researchers resolve contradictions in this compound's degradation data across cell lines?

Contradictions may arise from differences in E3 ligase expression, proteasome activity, or cellular context. For example, this compound shows reduced efficacy in CRBN-low cell lines. To address this:

  • Profile E3 ligase and proteasome subunit expression (e.g., via qPCR or flow cytometry).
  • Use CRISPR/Cas9 to engineer isogenic cell lines with modulated CRBN levels.
  • Apply pharmacodynamic markers (e.g., ubiquitin remnant profiling) to correlate degradation with ubiquitination .

Q. What computational tools are suitable for predicting this compound's ternary complex dynamics?

MD simulations and free-energy calculations are critical. Studies show that this compound induces large-scale motions in BRD4BD1 (e.g., ~10–15° shifts in pseudo-dihedral angles), enabling Lys-Gly interactions with ubiquitin-conjugating enzymes . Researchers should:

  • Use AMBER or GROMACS for all-atom MD simulations.
  • Analyze trajectories with tools like PyMOL or VMD.
  • Validate predictions via mutagenesis (e.g., K99A/K102A in BRD4BD1).

Methodological Recommendations

  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., full synthetic protocols, crystallization conditions) .
  • Data Contradictions : Apply triangulation via orthogonal assays (e.g., CETSA for target engagement) .
  • Ethical Compliance : Disclose conflicts of interest and validate PROTAC specificity to minimize off-target degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.